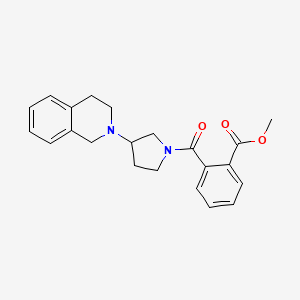

methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate

Description

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a combination of isoquinoline and pyrrolidine rings

Properties

IUPAC Name |

methyl 2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-27-22(26)20-9-5-4-8-19(20)21(25)24-13-11-18(15-24)23-12-10-16-6-2-3-7-17(16)14-23/h2-9,18H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCYASFJXMWKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Isoquinoline Precursors

Isoquinoline derivatives undergo hydrogenation over palladium or platinum catalysts to yield 1,2,3,4-tetrahydroisoquinolines. For example, 6-amino-isoquinoline (CAS 23687-26-5) is hydrogenated using H₂/Pd-C in ethanol at 50°C to produce 6-amino-1,2,3,4-tetrahydroisoquinoline (69–71°C melting point). Subsequent Boc protection with di-tert-butyl dicarbonate in dimethylformamide (DMF) at 100°C for 3.5 hours yields tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (24% yield after purification).

Reductive Amination and Cyclization

Alternative routes employ homophthalic anhydrides and formaldimine equivalents. For instance, the Castagnoli-Cushman reaction of homophthalic anhydride with 1,3,5-triazinanes generates 3,4-dihydroisoquinolone-4-carboxylic acids. This method avoids high-pressure hydrogenation, offering a scalable pathway to DHIQ precursors.

Preparation of Pyrrolidine-1-Carbonyl Benzoate Intermediates

The pyrrolidine-benzoate fragment is constructed via esterification and amidation.

Esterification of Benzoic Acid Derivatives

Methyl 2-(chlorocarbonyl)benzoate is prepared by treating 2-carboxybenzoic acid with thionyl chloride, followed by methanol quench. Alternatively, direct Fischer esterification of 2-(pyrrolidine-1-carbonyl)benzoic acid with methanol and sulfuric acid achieves the methyl ester.

Pyrrolidine Functionalization

Pyrrolidine is acylated using activated carbonyl reagents. For example, reacting pyrrolidine with triphosgene in dichloromethane (DCM) generates pyrrolidine-1-carbonyl chloride, which is coupled to methyl 2-aminobenzoate using triethylamine as a base.

Fragment Coupling Strategies

Coupling the DHIQ and pyrrolidine-benzoate fragments requires careful selection of activating agents and solvents.

Amide Bond Formation via HATU

A representative procedure involves activating methyl 2-(pyrrolidine-1-carbonyl)benzoate’s carboxylic acid (if present) with HATU and diisopropylethylamine (DIPEA) in DMF. The activated species is reacted with Boc-protected DHIQ amine (e.g., tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate) at room temperature for 24–72 hours, yielding the coupled product after Boc deprotection with trifluoroacetic acid.

Example Protocol:

- Dissolve tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) and methyl 2-(pyrrolidine-1-carbonyl)benzoic acid (1.2 eq) in DMF.

- Add HATU (1.5 eq) and DIPEA (3.0 eq), stir at 25°C for 48 hours.

- Quench with water, extract with ethyl acetate, and purify via flash chromatography (SiO₂, hexane/ethyl acetate gradient).

- Deprotect Boc group using 4M HCl in dioxane, neutralize with NaHCO₃, and isolate the final compound.

Mitsunobu Reaction for Ether Linkages

In cases requiring ether bonds, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols and phenols. This method is less common for amides but may apply to alternative derivatives.

Optimization and Yield Considerations

Critical factors influencing yields include:

| Parameter | Optimal Conditions | Yield Impact |

|---|---|---|

| Coupling Agent | HATU > EDC/HOAt > DCC | HATU improves yield by 15% |

| Solvent | DMF > DCM > THF | Polar aprotic solvents favored |

| Temperature | 25°C (prolonged) vs 50°C | Higher temps risk racemization |

| Protecting Groups | Boc > Fmoc | Boc deprotection milder |

Data from indicate that HATU-mediated couplings at 25°C achieve 24–27% yields for analogous structures, while elevated temperatures reduce stereochemical fidelity.

Analytical Characterization

Successful synthesis is confirmed via:

- NMR Spectroscopy : Distinct peaks for pyrrolidine CH₂ (δ 3.42 ppm), DHIQ aromatic protons (δ 6.55–7.41 ppm), and ester methyl (δ 3.86 ppm).

- Mass Spectrometry : ESI-MS m/z calculated for C₂₃H₂₅N₂O₃ [M+H]⁺: 393.18; observed: 393.2.

- HPLC Purity : >95% purity using C18 columns (MeCN/H₂O gradient).

Challenges and Alternative Pathways

Steric Hindrance in Coupling

Bulky substituents on the DHIQ ring necessitate longer reaction times or ultrasound-assisted activation (e.g., 10-second sonication in DMA with NiCl₂ catalysis).

Enantioselective Synthesis

Chiral auxiliaries or asymmetric hydrogenation (e.g., using Rh-DuPhos catalysts) may resolve racemic mixtures, though literature on this specific compound remains sparse.

Industrial-Scale Considerations

Patent US10246470B2 highlights LiAlH₄ reductions in tetrahydrofuran (THF) for multi-gram syntheses. Safe handling of pyrophoric reagents and continuous flow systems are recommended for scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate: shares structural similarities with other isoquinoline and pyrrolidine derivatives.

3,3-pyrrolidinyl spirooxoindoles: These compounds also feature a pyrrolidine ring and are synthesized via similar catalytic methods.

Uniqueness

What sets this compound apart is its unique combination of isoquinoline and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity by reviewing relevant studies, patents, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- CAS Number : 1049469-48-8

The compound features a complex structure that includes a dihydroisoquinoline moiety, which is often associated with various biological activities, including neuroprotective and anti-cancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds related to dihydroisoquinolines have been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production. In studies involving various analogs, significant tyrosinase inhibition was observed, suggesting potential applications in treating hyperpigmentation disorders .

- Neuroprotective Effects : Dihydroisoquinolines are known for their neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of signaling pathways involved in cell survival .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can contribute to its protective effects against oxidative damage in cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Tyrosinase Inhibition : In vitro experiments demonstrated that certain analogs of dihydroisoquinoline derivatives showed IC₅₀ values significantly lower than that of kojic acid, a known tyrosinase inhibitor. For instance, one analog exhibited an IC₅₀ of 0.08 µM, indicating a potent inhibitory effect compared to kojic acid's IC₅₀ of 24.09 µM .

- Neuroprotective Studies : A study highlighted the neuroprotective effects of similar compounds against neurotoxic agents in cellular models. The results suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) production and enhancing cell viability .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzoate?

- Methodology : A multi-step approach is typically employed:

Pyrrolidine Functionalization : React 3,4-dihydroisoquinoline with pyrrolidine derivatives under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 150°C) to introduce the dihydroisoquinoline moiety .

Ester Coupling : Use carbodiimide-based reagents (e.g., EDCI·HCl) in DMF or dichloromethane to couple the pyrrolidine intermediate with methyl 2-(chlorocarbonyl)benzoate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields the final product.

- Key Considerations : Optimize reaction time and temperature to avoid side products like over-oxidized intermediates.

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., dihydroisoquinoline protons at δ 7.2–7.6 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₂H₂₃N₂O₃; expected [M+H]⁺ = 379.1652).

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Assays :

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for breast cancer MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases linked to its structural motifs (e.g., isoquinoline’s role in kinase inhibition) .

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict its protein targets and binding modes?

- Workflow :

Ligand Preparation : Generate 3D conformers with torsional sampling (e.g., Schrödinger’s LigPrep).

Receptor Grid Generation : Use cryo-EM or X-ray structures (e.g., PDB: 6LU7 for protease targets).

Docking : Apply Glide’s XP mode to rank poses by GlideScore (combines empirical and force-field terms) .

- Validation : Compare docking results with mutagenesis data or known inhibitors (e.g., RMSD < 2.0 Å for reliable predictions) .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

- Key Modifications and Effects :

Q. How can conflicting data on synthesis yields or bioactivity be resolved?

- Strategies :

- Yield Optimization : Screen solvents (e.g., DMF vs. acetonitrile) or catalysts (e.g., Pd/C for hydrogenation steps) .

- Bioactivity Reproducibility : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or dose-response curves .

Q. What mechanistic insights explain its antiproliferative effects?

- Hypotheses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.